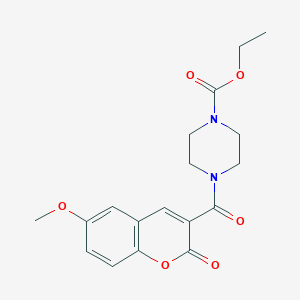

ethyl 4-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate

Description

Ethyl 4-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate (ChemDiv ID: 3720-0734) is a synthetic compound featuring a coumarin core (6-methoxy-2-oxo-2H-chromene) linked via a carbonyl group to a piperazine ring, which is further esterified with an ethyl group. Its molecular formula is C₁₈H₂₀N₂O₆ (MW: 360.36 g/mol) . The coumarin moiety is associated with diverse biological activities, including antimicrobial and anti-inflammatory effects, while the piperazine-carboxylate fragment enhances solubility and modulates pharmacokinetic properties.

Properties

IUPAC Name |

ethyl 4-(6-methoxy-2-oxochromene-3-carbonyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O6/c1-3-25-18(23)20-8-6-19(7-9-20)16(21)14-11-12-10-13(24-2)4-5-15(12)26-17(14)22/h4-5,10-11H,3,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEULLENONSRWHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate typically involves the reaction of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with piperazine and ethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired ester linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group on the chromene ring can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl groups in the chromene and piperazine moieties can be reduced to their respective alcohols.

Substitution: The ester and amide functionalities can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of chromene derivatives, including ethyl 4-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus and other Gram-positive and Gram-negative bacteria . The presence of the methoxy group enhances the compound's interaction with microbial targets.

Case Study: Antimicrobial Testing

A study conducted on various coumarin derivatives demonstrated that certain analogs showed potent antibacterial activity due to structural modifications, such as the introduction of methoxy groups . The disc diffusion method was employed to evaluate the antimicrobial efficacy, revealing that derivatives with electron-withdrawing groups exhibited enhanced activity compared to standard drugs.

Anticancer Potential

The anticancer properties of this compound have been explored in several studies. Chromene derivatives have been synthesized and evaluated for their cytotoxic effects on cancer cell lines. For instance, a series of coumarin derivatives were tested for anticancer activity, showing promising results against various cancer types .

Case Study: In Vitro Evaluation

In vitro studies on synthesized coumarin derivatives indicated that compounds similar to this compound exhibited significant cytotoxicity against breast and liver cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest .

Synthesis and Modification

The synthesis of this compound involves several key steps, including the formation of the chromene core followed by the attachment of the piperazine moiety. Various synthetic routes have been documented, showcasing different methodologies that can yield this compound efficiently .

Future Directions in Research

Given the promising biological activities associated with this compound, future research should focus on:

- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its antimicrobial and anticancer effects.

- Structure–Activity Relationship (SAR) : Investigating how modifications to the chemical structure impact biological activity.

- In Vivo Studies : Conducting animal studies to evaluate efficacy and safety before clinical trials.

Mechanism of Action

The mechanism of action of ethyl 4-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chromene moiety can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The piperazine ring can further enhance binding affinity and specificity by providing additional interaction sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of piperazine-carboxylate derivatives. Below is a comparative analysis with key analogs:

Structural and Functional Group Variations

Table 1: Key Structural Features and Molecular Properties

Physicochemical Properties

- Lipophilicity : The target compound’s coumarin core contributes to higher logP (~2.5–3.0) compared to fluorinated analogs (logP ~1.8–2.2) .

- Hydrogen Bonding : The carbonyl and ether groups in the coumarin-piperazine scaffold enable strong hydrogen bonding, influencing crystal packing and solubility .

- Solubility: Piperazine-carboxylate esters generally exhibit moderate aqueous solubility (~10–50 µM), while pyridazinone derivatives (e.g., ) show reduced solubility due to planar heterocyclic systems .

Biological Activity

Ethyl 4-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.

The compound is synthesized through a multi-step process involving the condensation of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with piperazine derivatives. The reaction typically requires coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in organic solvents. This synthetic route allows for the introduction of various functional groups that can enhance biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, likely through the modulation of key signaling pathways involved in cancer progression.

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory properties. Experimental models indicated that it could inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in vitro. This effect is attributed to its ability to block specific enzyme activities involved in inflammatory pathways.

Case Studies

- Cytotoxicity Study : A study conducted on various cancer cell lines revealed that this compound exhibited a dose-dependent cytotoxic effect, particularly on breast and lung cancer cells. The study utilized MTT assays to quantify cell viability, confirming its potential as an anticancer agent.

- Anti-inflammatory Effects : In a murine model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells, supporting its role as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Chromene Core : The chromene structure contributes to its ability to interact with various biological targets.

- Piperazine Ring : The piperazine moiety enhances solubility and bioavailability, which are crucial for therapeutic efficacy.

Research has indicated that modifications on the methoxy group can significantly impact the compound's potency and selectivity toward different biological targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 4-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate?

- Methodological Answer : The synthesis typically involves two stages:

Coumarin Core Formation : Salicylaldehyde derivatives react with diethyl malonate under reflux in ethanol with piperidine as a catalyst to form the 2-oxo-2H-chromene scaffold .

Piperazine Coupling : The 6-methoxy-2-oxo-2H-chromene-3-carbonyl chloride is coupled with ethyl piperazine-1-carboxylate using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous DMF. Purification is achieved via silica gel chromatography or recrystallization from ethanol .

- Key Data : Yields for analogous coumarin-piperazine derivatives range from 47% to 98%, depending on reaction conditions and catalysts .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure, with characteristic signals for the coumarin carbonyl (δ ~160 ppm), piperazine protons (δ 3.0–4.0 ppm), and methoxy groups (δ ~3.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ peaks matching theoretical values) .

- Infrared (IR) Spectroscopy : Stretching frequencies for ester (C=O, ~1700 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups are diagnostic .

Q. What biological activity mechanisms have been hypothesized for similar coumarin-piperazine derivatives?

- Methodological Answer : Studies on structurally related compounds suggest:

- Enzyme Inhibition : Interaction with kinases or proteases via hydrogen bonding with the carbonyl and methoxy groups .

- Receptor Binding : Piperazine moieties may engage in π-π stacking or hydrogen bonding with biological targets like G-protein-coupled receptors .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the piperazine coupling step?

- Methodological Answer :

- Catalyst Screening : Zinc trifluoromethanesulfonate (Zn(OTf)₂) enhances coupling efficiency in DME (1,2-dimethoxyethane) at 100°C, achieving yields up to 98% for analogous reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while inert atmospheres (N₂/Ar) prevent oxidation .

- Workflow : Design a DOE (Design of Experiments) matrix to test temperature, solvent, and catalyst ratios. Monitor progress via TLC (Rf values ~0.12–0.35 in hexane:EtOAc) .

Q. How can contradictions in crystallographic data during structural refinement be resolved?

- Methodological Answer :

- Software Tools : Use SHELXL for small-molecule refinement. Discrepancies in thermal parameters or occupancy factors may require manual adjustment of restraint weights .

- Cross-Validation : Validate X-ray data with DFT-calculated geometries (e.g., Gaussian09) and spectroscopic data (e.g., NMR coupling constants) .

Q. What strategies are effective for assessing enantiomeric purity in chiral derivatives of this compound?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® column with hexane:isopropanol (90:10) to separate enantiomers. Retention times and peak areas quantify purity .

- Circular Dichroism (CD) : Compare experimental CD spectra with simulated spectra from TD-DFT calculations to assign absolute configurations .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADME Prediction : Tools like SwissADME calculate logP (~2.5), aqueous solubility (LogS ~-4.5), and blood-brain barrier permeability (BBB score ~0.2) .

- Metabolic Stability : CYP450 isoform interactions are modeled using StarDrop’s P450 module. Piperazine moieties may undergo N-dealkylation .

Safety and Handling

Q. What protocols ensure safe handling of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.